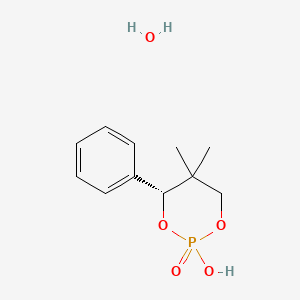

(R)-(-)-Phencyphos Hydrate

Übersicht

Beschreibung

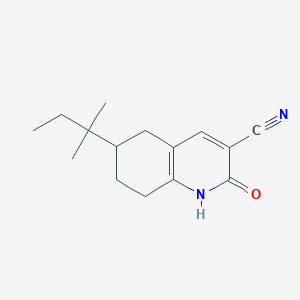

(-)-Phencyphos hydrate, also known as (R)-(-)-Phencyphos, is an organophosphate ester that is used in a variety of scientific research applications. It is a chiral compound, meaning that it has two non-superimposable mirror images, and is often used in the synthesis of enantiomerically pure compounds. (-)-Phencyphos hydrate is a versatile and useful compound, with a wide range of applications in many different scientific fields.

Wissenschaftliche Forschungsanwendungen

Hydration and Dehydration Behaviors

A study focused on understanding the hydration and dehydration behaviors of phencyphos, including (R)-(-)-phencyphos hydrate. This research is significant in resolving issues related to wrong dosages caused by varying water content in phencyphos batches. The study provides insights into conversion methods and optimal storage conditions for phencyphos (Querniard et al., 2009).

Enantiomer Resolution via Preferential Crystallization

Research on the resolution of phencyphos by preferential crystallization in methanol/water solvent mixtures has been conducted. This process effectively separates the enantiomers of phencyphos, including (R)-(-)-phencyphos hydrate, demonstrating its significance in the field of chiral chemistry (Leeman et al., 2009).

Metastable Racemic Compound Resolution

The resolution of anhydrous racemic phencyphos, including its hydrate form, was achieved through a process involving dissolution and secondary nucleation. This research highlights the potential of (R)-(-)-phencyphos hydrate in enantiomer separation, contributing to the understanding of chiral resolution mechanisms (Leeman & Kellogg, 2021).

Synthesis Applications

A study on the synthesis of 4-vinylphencyphos, a derivative of phencyphos, shows the potential of (R)-(-)-phencyphos hydrate in chemical synthesis. This research contributes to the development of new methods for attaching phencyphos to surfaces, expanding its application scope (van der Meijden et al., 2013).

Cement and Construction Materials

The utilization of phosphogypsum in producing anhydrite cement was explored in a study, indicating a potential application of (R)-(-)-phencyphos hydrate in the construction industry. This research provides insights into the use of similar chemical compounds in developing sustainable building materials (Singh & Garg, 2000).

Applications in Organophosphorus Chemistry

A comprehensive study on organophosphorus compounds, including those related to (R)-(-)-phencyphos hydrate, discusses its importance in various applications ranging from agriculture to medicine. The research contributes to understanding the broad impact of such compounds in different industries (Montchamp, 2014).

Eigenschaften

IUPAC Name |

(4R)-2-hydroxy-5,5-dimethyl-4-phenyl-1,3,2λ5-dioxaphosphinane 2-oxide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O4P.H2O/c1-11(2)8-14-16(12,13)15-10(11)9-6-4-3-5-7-9;/h3-7,10H,8H2,1-2H3,(H,12,13);1H2/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOPBMJZQKXMOE-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1C2=CC=CC=C2)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(COP(=O)(O[C@@H]1C2=CC=CC=C2)O)C.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672922 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953776-24-4 | |

| Record name | (4R)-2-Hydroxy-5,5-dimethyl-4-phenyl-1,3,2lambda~5~-dioxaphosphinan-2-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

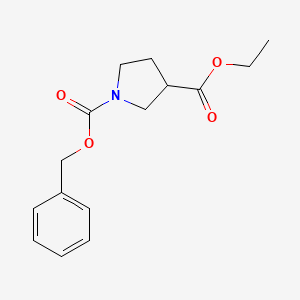

![1-tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate](/img/structure/B1463299.png)